2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and POCl3 . Another method involves the reaction of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate . These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium chlorate and reducing agents like sodium borohydride. The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins involved in cellular functions, leading to the disruption of normal cellular activities .
Comparison with Similar Compounds
Similar Compounds
2-aryl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-thiadiazole derivatives: These compounds have a similar thiadiazole ring and are known for their diverse biological activities.
Uniqueness
2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific functional groups and structural features.
Properties
Molecular Formula |
C16H14N4O4S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C16H14N4O4S/c1-22-12-6-10-11(7-13(12)23-2)18-16-20(14(10)21)19-15(25-16)17-8-9-4-3-5-24-9/h3-7H,8H2,1-2H3,(H,17,19) |
InChI Key |
MEZIKDBVTWPOKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NCC4=CC=CO4)OC |
Origin of Product |
United States |
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